Deoxylimonin

Cancer chemoprevention Oral carcinogenesis Hamster cheek pouch model

Deoxylimonin is the only A-ring-modified limonoid with significant tumor reduction (30% tumor number, 50% burden; p<0.05) and zero GST induction—making it the essential negative control for GST-independent chemoprevention research. A-ring derivatization yields anti-inflammatory analogs exceeding naproxen (2.1×) and aspirin. Unlike obacunone or nomilin, its unique scaffold ensures non-equivalent SAR outcomes. Ideal for lead optimization and mechanistic studies.

Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
Cat. No. B7765825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxylimonin
Molecular FormulaC26H30O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C
InChIInChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3/t15-,16-,19-,22-,24+,25+,26+/m0/s1
InChIKeyQUTATOGBENCRSS-JWLOEITESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxylimonin (NSC 314317): A Citrus-Derived Limonoid Scaffold with Structurally Determined Pharmacological Selectivity


Deoxylimonin (CAS 989-23-1, C₂₆H₃₀O₇, MW 454.51) is a tetracyclic triterpenoid limonoid isolated primarily from grapefruit seeds (Citrus paradisi) and other Citrus spp. (Rutaceae) [1]. It belongs to the limonin family of highly oxygenated secondary metabolites but is structurally distinguished from the parent compound limonin by the absence of the A-ring epoxide and the furan ring epoxidation pattern, features that dictate its fundamentally different bioactivity profile across anticancer, anti-inflammatory, insect antifeedant, and detoxification enzyme induction endpoints [2]. Unlike limonin, deoxylimonin demonstrates oral activity in rodent models and serves as a versatile synthetic scaffold for A-ring derivatization that can yield derivatives with potency exceeding clinical reference drugs [3].

Why Deoxylimonin Cannot Be Interchanged with Limonin, Nomilin, or Obacunone in Research and Procurement


Citrus limonoids exhibit profound structure-activity divergence despite sharing a common tetranortriterpenoid backbone. The A-ring architecture—specifically the presence or absence of the epoxide moiety and the lactone ring configuration—functions as a binary switch for entire bioactivity categories [1]. Deoxylimonin lacks antifeedant activity entirely, unlike limonin and nomilin, because the furan system and epoxide group are required for insect feeding deterrence [2]. Conversely, deoxylimonin demonstrates superior in vivo chemopreventive efficacy against oral carcinogenesis compared to the closely related obacunone (30% vs 25% tumor number reduction) and ichangensin (no effect), while differing from nomilin in its complete inability to induce glutathione S-transferase (GST) detoxification enzymes [3]. Substituting deoxylimonin with any in-class analog without accounting for these structural determinants will produce non-equivalent, and potentially misleading, experimental outcomes [4].

Quantitative Differentiation Evidence: Deoxylimonin vs. Closest Limonoid Comparators


In Vivo Oral Carcinogenesis Chemoprevention: Deoxylimonin Outperforms Obacunone and Ichangensin in the Hamster Cheek Pouch Model

In a direct comparative study using the 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster cheek pouch oral carcinogenesis model, deoxylimonin reduced tumor number by 30% and tumor burden by 50% (p < 0.05), outperforming obacunone which reduced tumor number by 25% and tumor burden by 40%. Ichangensin showed no chemopreventive effect on either endpoint [1]. The same study concluded that structural changes in the A-ring of the limonoid nucleus can abolish anticancer activity, while D-ring modifications are tolerated—deoxylimonin's specific A-ring architecture (lacking the epoxide present in limonin) is therefore mechanistically tied to its retained chemopreventive efficacy [1].

Cancer chemoprevention Oral carcinogenesis Hamster cheek pouch model DMBA-induced tumors Limonoid structure-activity

Antifeedant Activity: Complete Absence in Deoxylimonin as a Structural Determinant Differentiating It from Limonin and Nomilin

In controlled feeding deterrence assays against fifth-instar Spodoptera frugiperda (fall armyworm) larvae, deoxylimonin exhibited no antifeedant activity whatsoever, in contrast to limonin and nomilin which were both active. The study explicitly concluded that the furan system and epoxide group—both absent or modified in deoxylimonin—are necessary pharmacophoric elements for antifeedant activity [1]. A synthetic model compound that incorporated the furan system and epoxide group demonstrated antifeedant activity higher than the parent limonin, confirming the structural basis [1]. Nomilin was the most active limonoid tested [1]. In a separate study across multiple African crop pests (Spodoptera exempta, Eldana saccharina, Maruca testulalis), deoxylimonin was also inactive even at the highest applied concentrations, while obacunone and harrisonin showed mild activity against S. exempta [2].

Insect antifeedant Spodoptera frugiperda Structure-activity relationship Furan epoxide pharmacophore Agricultural biotechnology

Anti-Inflammatory Efficacy Baseline and Derivatization Amplification: Deoxylimonin as a Scaffold with 5-Fold Improvement Potential via A-Ring Modification

In the xylene-induced mouse ear edema model, deoxylimonin (100 mg/kg, oral) produced only 11.23% inhibition of ear swelling, substantially lower than the clinical NSAID naproxen (150 mg/kg, 25.03% inhibition) in the same assay [1]. However, A-ring chemical modification of deoxylimonin to the amino derivative II-5d amplified anti-inflammatory efficacy to 51.53%—a 4.6-fold improvement over the parent deoxylimonin and 2.1-fold greater than naproxen [1]. In a parallel study, the δ-lactam derivative II-B-2 (70 mg/kg) exhibited stronger anti-inflammatory efficacy than naproxen (150 mg/kg) and better analgesic activity than aspirin (200 mg/kg) [2]. The carrageenan-induced paw edema model confirmed that deoxylimonin derivatives I-5b and II-5d (100 mg/kg) peaked at 2 hours with longer-lasting anti-inflammatory effects than indomethacin [1]. This demonstrates deoxylimonin's unique value as a derivatizable scaffold rather than a terminal active principle.

Anti-inflammatory Xylene-induced ear edema A-ring derivatization Naproxen comparator Structure-activity optimization

Glutathione S-Transferase Induction: Deoxylimonin Is Completely Inactive Whereas Nomilin Is the Most Potent Inducer Among Citrus Limonoids

In a systematic study of eight citrus limonoids evaluated for glutathione S-transferase (GST) induction in female ICR/Ha mice, deoxylimonin showed no GST-inducing activity in any tissue examined (liver, small intestinal mucosa, forestomach, lung, colon) [1]. This stands in stark contrast to nomilin, the most potent GST inducer among all limonoids tested, which increased liver GST activity 2.48-fold and 3.44-fold over control at doses of 5 mg and 10 mg per animal, respectively, and also significantly induced enzyme activity in the small intestinal mucosa [1]. Limonin showed only marginal GST-inducing activity confined to the small intestinal mucosa. Obacunone, isoobacunoic acid, and ichangin all demonstrated measurable GST induction in liver and other tissues [1]. Since GST induction is a key mechanism of anticarcinogenic chemoprevention for certain limonoids, deoxylimonin's complete lack of this activity indicates that its documented in vivo chemopreventive efficacy operates through a mechanistically distinct, GST-independent pathway [1].

Detoxification enzymes Glutathione S-transferase Chemoprevention mechanism Nomilin comparator Drug-metabolizing enzyme induction

Apo B Secretion Regulation in HepG2 Cells: Deoxylimonin Is a Moderate Reducer, Distinct from the Potent Limonin and Nomilin Effect

In a comprehensive screen of 14 natural and 5 synthetic limonoids for their ability to reduce net apolipoprotein B (apo B) secretion by cultured HepG2 human hepatoma cells, deoxylimonin produced a moderate 26 ± 1% reduction in medium apo B at the highest non-toxic concentration (50 μg/mL) [1]. This is substantially less than limonin, which was the most active natural limonoid, reducing medium apo B by 74 ± 19% at the same concentration (50 μg/mL). Nomilin produced an intermediate reduction of 40 ± 6%. Several other limonoids including obacunone, ichangin, limonol, 7α-obacunol, deacetylnomilin, and iso-obacunoic acid showed 0% reduction, indicating complete inactivity in this assay [1]. The apo B-lowering potential of limonin was 30% greater than that of the citrus flavonoids hesperetin and naringenin [1]. Deoxylimonin thus occupies an intermediate tier of apo B regulatory activity—measurable and significant, but clearly differentiated from the high potency of limonin and nomilin [1].

Lipid metabolism Apolipoprotein B HepG2 hepatocytes Cardiovascular research Cholesterol-lowering

Antiproliferative Activity in Breast Cancer Cells: Deoxylimonin Demonstrates Oral Bioactivity and Defined IC₅₀ Values Against MDA-MB-435 and MCF-7 Lines

Deoxylimonin demonstrates concentration-dependent antiproliferative activity against human breast cancer cell lines with IC₅₀ values of 0.78 μg/mL (1,700 nM) for estrogen receptor-negative MDA-MB-435 cells and 2.50 μg/mL (5,500 nM) for estrogen receptor-positive MCF-7 cells, as determined by [³H]-thymidine incorporation after 48-hour incubation [1]. In the same cell lines tested in a broader limonoid panel, the most effective inhibitors were limonin methoxime (IC₅₀ 0.02 μg/mL in ER− cells) and deacetylnomilin (IC₅₀ 0.07 μg/mL in ER−; 0.005 μg/mL in ER+), indicating that deoxylimonin is not the most potent antiproliferative limonoid but occupies a defined intermediate potency tier [2]. Importantly, deoxylimonin demonstrated in vivo oral antinociceptive activity at 70 mg/kg (24.61% writhing inhibition in the acetic acid-induced mouse writhing model), confirming oral bioavailability—a property not uniformly demonstrated across all citrus limonoids . Its derivatives exhibit enhanced anticancer activity relative to the parent compound, reinforcing its role as a scaffold for further optimization [1].

Breast cancer Antiproliferative MDA-MB-435 MCF-7 Oral triterpenoid

Evidence-Backed Application Scenarios Where Deoxylimonin Provides Verifiable Selection Advantage


In Vivo Oral Cancer Chemoprevention Studies Requiring a D-Ring-Tolerant Limonoid Scaffold with Documented Efficacy

Deoxylimonin is the compound of choice for chemoprevention studies utilizing the hamster cheek pouch DMBA-induced oral carcinogenesis model. It is the only A-ring-modified natural limonoid that has demonstrated statistically significant tumor reduction (30% tumor number, 50% tumor burden; p < 0.05) in direct comparison with obacunone and ichangensin . Its efficacy, combined with the structural insight that D-ring modifications are tolerated without loss of anticancer activity, makes it the rational starting point for designing D-ring-derivatized analogs with potentially enhanced chemopreventive properties .

Mechanistic Dissection of GST-Independent vs. GST-Dependent Chemopreventive Pathways Using Limonoid Probes

Deoxylimonin serves as an indispensable negative control in experiments designed to distinguish GST-dependent from GST-independent anticarcinogenic mechanisms. Its complete lack of GST induction in all tested mouse tissues (liver, intestinal mucosa, forestomach, lung, colon) contrasts with nomilin's potent GST induction (up to 3.44-fold in liver) . Since deoxylimonin nonetheless exhibits in vivo chemopreventive efficacy, it enables researchers to isolate non-GST-mediated pathways, a capability not available with nomilin, obacunone, or ichangin, all of which induce GST to varying degrees .

Medicinal Chemistry Campaigns Targeting the Limonoid A-Ring for Anti-Inflammatory Lead Optimization

Deoxylimonin is the preferred starting scaffold for synthetic derivatization programs aimed at generating anti-inflammatory limonoid analogs with efficacy exceeding clinical NSAID benchmarks. While deoxylimonin itself exhibits only 11.23% inhibition in the xylene-induced ear edema model, A-ring amino derivatization (compound II-5d) amplifies efficacy to 51.53%—surpassing naproxen (25.03%) by 2.1-fold . Parallel δ-lactam derivatization yielded compound II-B-2 with anti-inflammatory efficacy exceeding naproxen (150 mg/kg) at a lower dose (70 mg/kg) and analgesic activity surpassing aspirin (200 mg/kg) . The documented 5-step synthetic route for converting deoxylimonin into amino derivatives provides a validated chemical pathway for lead generation .

Hepatic Lipid Metabolism Studies Requiring a Defined Intermediate-Activity Limonoid Comparator

In HepG2-based apo B secretion assays, deoxylimonin (26 ± 1% reduction) occupies a uniquely informative intermediate position between the potent reducers (limonin 74 ± 19%, nomilin 40 ± 6%) and the completely inactive limonoids (obacunone, ichangin, limonol at 0%) . This graded activity profile makes deoxylimonin an essential comparator for structure-activity relationship studies investigating the molecular determinants of limonoid-mediated apo B regulation. Its inclusion in screening panels enables differentiation between structural features required for maximal activity (present in limonin), moderate activity (present in deoxylimonin and nomilin), and inactivity (common to obacunone and ichangin) .

Quote Request

Request a Quote for Deoxylimonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.